4-[bis(2-bromoethyl)amino]benzoic acid
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Overview
Description
4-[bis(2-bromoethyl)amino]benzoic acid: is an organic compound with the molecular formula C11H12Br2NO2. This compound is a derivative of benzoic acid, where the para position of the benzene ring is substituted with a bis(2-bromoethyl)amino group. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[bis(2-bromoethyl)amino]benzoic acid typically involves the reaction of benzoic acid with bis(2-bromoethyl)amine. The reaction is carried out under controlled conditions to ensure the desired product is obtained. Common reagents used in this synthesis include benzoic acid, bis(2-bromoethyl)amine, and a suitable solvent such as dichloromethane. The reaction is usually performed at room temperature with stirring to facilitate the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions: 4-[bis(2-bromoethyl)amino]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bis(2-bromoethyl)amino group can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include derivatives where the bromine atoms are replaced by other functional groups.
Oxidation Reactions: Products include oxidized forms of the compound, such as carboxylic acids or aldehydes.
Reduction Reactions: Products include reduced forms of the compound, such as amines or alcohols.
Scientific Research Applications
4-[bis(2-bromoethyl)amino]benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[bis(2-bromoethyl)amino]benzoic acid involves its interaction with molecular targets in biological systems. The bis(2-bromoethyl)amino group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various cellular processes, making the compound effective in antimicrobial and anticancer applications .
Comparison with Similar Compounds
BENZOIC ACID, p-(BIS(2-CHLOROETHYL)AMINO)-: Similar structure but with chlorine atoms instead of bromine.
BENZOIC ACID, p-(BIS(2-FLUOROETHYL)AMINO)-: Similar structure but with fluorine atoms instead of bromine.
BENZOIC ACID, p-(BIS(2-IODOETHYL)AMINO)-: Similar structure but with iodine atoms instead of bromine.
Uniqueness: 4-[bis(2-bromoethyl)amino]benzoic acid is unique due to the presence of bromine atoms, which impart distinct chemical and biological properties. The bromine atoms can participate in specific interactions and reactions that are not possible with other halogens, making this compound valuable in various applications .
Properties
CAS No. |
2045-18-3 |
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Molecular Formula |
C11H13Br2NO2 |
Molecular Weight |
351.03 g/mol |
IUPAC Name |
4-[bis(2-bromoethyl)amino]benzoic acid |
InChI |
InChI=1S/C11H13Br2NO2/c12-5-7-14(8-6-13)10-3-1-9(2-4-10)11(15)16/h1-4H,5-8H2,(H,15,16) |
InChI Key |
PDMWTJJWTBLAOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N(CCBr)CCBr |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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